molecular formula C31H29NO8 B057436 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside CAS No. 114102-89-5

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside

Cat. No. B057436
CAS RN: 114102-89-5
M. Wt: 543.6 g/mol
InChI Key: SUCAEOBOBJPBKG-HBMYTODVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is a product used for proteomics research . It plays an indispensable role in synthesizing galacto-specific glycosidase inhibitors . These inhibitors have the potential to combat a multitude of ailments including cancer, diabetes, and genetic disorders .


Molecular Structure Analysis

The molecular formula of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is C31H29NO8 . Its molecular weight is 543.56 .


Chemical Reactions Analysis

2-Nitrophenyl β-D-galactopyranoside is a substrate for β-galactosidase . β-Galactosidase breaks down lactose into galactose and glucose . It’s not lactose-specific and can act on simple galactosides . The hydrolysis of 2-Nitrophenyl β-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound .


Physical And Chemical Properties Analysis

The molecular formula of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is C31H29NO8, and its molecular weight is 543.56 .

Safety and Hazards

The safety data sheet for a similar compound, 2-Nitrophenyl-ß-D-galactopyranoside, suggests that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, clean the mouth with water and seek medical attention .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCAEOBOBJPBKG-HBMYTODVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456426
Record name 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside

CAS RN

114102-89-5
Record name 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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